molecular formula C14H23ClN2O B12841869 {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride

Cat. No.: B12841869
M. Wt: 270.80 g/mol
InChI Key: RRCNAPMZYJQSDW-UHFFFAOYSA-N
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Description

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C14H22N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride typically involves the reaction of 3-bromobenzylamine with 2,6-dimethylmorpholine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
  • 1-{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride

Uniqueness

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride is unique due to its specific structural features, such as the presence of the morpholine ring and the dimethyl substitution. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

[3-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15;/h3-6,11-12H,7-10,15H2,1-2H3;1H

InChI Key

RRCNAPMZYJQSDW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC(=C2)CN.Cl

Origin of Product

United States

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